Cas no 7584-11-4 (4,6-dimethylpyridine-2-carbonitrile)

4,6-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with methyl groups at the 4 and 6 positions and a nitrile functional group at the 2 position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and coordination chemistry. The electron-withdrawing nitrile group enhances reactivity, facilitating nucleophilic substitutions or metal-catalyzed coupling reactions. Its dimethyl substitution pattern contributes to steric and electronic modulation, making it valuable for designing ligands or intermediates with tailored properties. The compound’s stability and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Suitable for research and industrial use, it is typically handled under standard laboratory conditions.
4,6-dimethylpyridine-2-carbonitrile structure
7584-11-4 structure
Product Name:4,6-dimethylpyridine-2-carbonitrile
CAS No:7584-11-4
MF:C8H8N2
MW:132.162521362305
MDL:MFCD08062830
CID:820302
PubChem ID:12418492
Update Time:2025-06-11

4,6-dimethylpyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dimethylpicolinonitrile
    • 2-Cyano-4,6-dimethylpyridine
    • 4,6-dimethylpyridine-2-carbonitrile
    • 4,6-Dimethyl-2-cyanopyridin
    • 4,6-Dimethyl-pyridin-2-carbonitril
    • 4,6-dimethyl-pyridine-2-carbonitrile
    • 6-Cyan-2,4-dimethyl-pyridin
    • QC-11098
    • SureCN2614502
    • A915241
    • 7584-11-4
    • AMY18923
    • DTXSID50497365
    • FT-0702716
    • SCHEMBL2614502
    • 2076-34-8
    • MFCD08062830
    • CS-0265280
    • D84740
    • EN300-97468
    • AKOS006286213
    • Z1198176020
    • F8889-3361
    • SB54370
    • AS-59554
    • SY041262
    • DB-262748
    • DB-082672
    • MDL: MFCD08062830
    • Inchi: 1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3
    • InChI Key: AQFRWFUYNPZERK-UHFFFAOYSA-N
    • SMILES: N1C(C#N)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 132.068748264g/mol
  • Monoisotopic Mass: 132.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 36.7Ų

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4,6-dimethylpyridine-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:7584-11-4)4,6-dimethylpyridine-2-carbonitrile
Order Number:A915241
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):299.0
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Additional information on 4,6-dimethylpyridine-2-carbonitrile

Introduction to 4,6-dimethylpyridine-2-carbonitrile (CAS No. 7584-11-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4,6-dimethylpyridine-2-carbonitrile, identified by the chemical abstracts service number CAS No. 7584-11-4, is a versatile heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and electronic properties. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which makes it a valuable scaffold for designing novel pharmaceuticals and agrochemicals. The presence of both methyl groups at the 4- and 6-positions, coupled with a nitrile group at the 2-position, imparts distinct reactivity and functionality that has been exploited in various synthetic transformations.

The nitrile group in 4,6-dimethylpyridine-2-carbonitrile serves as a crucial handle for further functionalization, enabling the synthesis of more complex molecules through nucleophilic addition reactions or hydrolysis to carboxylic acids. This feature has made it a preferred building block in the development of bioactive molecules. Recent advancements in synthetic methodologies have further enhanced the utility of this compound, allowing for efficient access to derivatives with tailored biological activities.

One of the most compelling aspects of 4,6-dimethylpyridine-2-carbonitrile is its role as an intermediate in the synthesis of pharmacologically relevant compounds. For instance, studies have demonstrated its application in generating kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The pyridine core is particularly well-suited for interacting with biological targets due to its ability to mimic adenine or guanine residues in nucleic acids, facilitating binding to proteins such as kinases and transcription factors.

In recent years, there has been a surge in research focused on developing small-molecule modulators of protein-protein interactions (PPIs), which are challenging targets for drug discovery. 4,6-dimethylpyridine-2-carbonitrile derivatives have emerged as promising candidates in this area. By leveraging computational chemistry and structure-based drug design, researchers have identified novel analogs that disrupt aberrant PPIs implicated in diseases like Alzheimer's and Parkinson's. The methyl groups at the 4- and 6-positions play a pivotal role in fine-tuning the binding affinity and selectivity of these compounds.

The compound's reactivity also makes it an attractive candidate for developing catalysts and ligands in transition-metal-catalyzed reactions. For example, palladium complexes derived from 4,6-dimethylpyridine-2-carbonitrile have been reported to facilitate cross-coupling reactions with high efficiency. These reactions are fundamental in constructing complex organic molecules and have wide-ranging applications in both academic research and industrial processes.

Another exciting application lies in the field of materials science. The electronic properties of 4,6-dimethylpyridine-2-carbonitrile make it a suitable candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into π-conjugated systems to enhance charge transport properties. Such developments hold promise for next-generation electronic devices with improved performance and energy efficiency.

From a medicinal chemistry perspective, the structural motifs present in 4,6-dimethylpyridine-2-carbonitrile have inspired the discovery of novel antimicrobial agents. The nitrile group can be converted into amides or esters, which are known pharmacophores in antibiotics. Recent studies have highlighted derivatives of this compound that exhibit potent activity against multidrug-resistant bacterial strains, underscoring their therapeutic potential.

The synthesis of 4,6-dimethylpyridine-2-carbonitrile itself has seen significant refinements over the years. Traditional methods often involve multi-step sequences with moderate yields and harsh reaction conditions. However, modern approaches such as transition-metal-catalyzed cross-coupling reactions have enabled more streamlined syntheses with improved atom economy and reduced environmental impact. These advancements align with the growing emphasis on sustainable chemistry practices.

In conclusion,4,6-dimethylpyridine-2-carbonitrile (CAS No. 7584-11-4) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to design novel therapeutics while also serving as a key intermediate in materials science and catalysis. As research continues to uncover new synthetic strategies and biological functions,this compound is poised to remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:7584-11-4)4,6-dimethylpyridine-2-carbonitrile
A915241
Purity:99%
Quantity:1g
Price ($):299.0
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